An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine and its Hydrochloride Salt
An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(cyclopropylcarbonyl)piperazine and its hydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile building block.
It should be noted that the CAS number 108934-18-5, as specified in the topic, could not be definitively assigned to a publicly documented chemical structure. However, the chemical name "1-(cyclopropylcarbonyl)piperazine" corresponds to the free base with CAS number 59878-57-8 , and its commonly used hydrochloride salt with CAS number 1021298-67-8 . This guide will focus on these two well-documented and commercially available compounds, which are of significant interest in medicinal chemistry.
The piperazine moiety is a privileged scaffold in drug discovery, known for improving pharmacokinetic properties such as solubility and bioavailability.[1] The addition of a cyclopropylcarbonyl group introduces unique structural and electronic features, making 1-(cyclopropylcarbonyl)piperazine a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] This guide will delve into its properties, synthesis, and applications, providing a solid foundation for its use in research and development.
Chemical Identity
-
1-(Cyclopropylcarbonyl)piperazine (Free Base)
-
1-(Cyclopropylcarbonyl)piperazine Hydrochloride (Salt)
Chemical Structure
Caption: Chemical structure of 1-(cyclopropylcarbonyl)piperazine hydrochloride.
Physical and Chemical Properties
The physical and chemical properties of 1-(cyclopropylcarbonyl)piperazine and its hydrochloride salt are summarized in the table below. The hydrochloride salt is typically preferred in laboratory and pharmaceutical applications due to its enhanced stability and solubility in aqueous media.[1][6]
| Property | 1-(Cyclopropylcarbonyl)piperazine (Free Base) | 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | References |
| Appearance | Liquid | White to orange to green crystalline powder | [1],[8] |
| Melting Point | Not applicable (liquid at room temperature) | 175-179 °C | [8] |
| Boiling Point | 120 °C at 0.15 mmHg | Not available | [3] |
| Density | 1.087 g/mL at 25 °C | Not available | [3] |
| Refractive Index | n20/D 1.524 | Not available | [3] |
| Solubility | Soluble in water, alcohols, and most organic solvents | Soluble in water | [8][9] |
| Purity | Typically ≥ 97% | Typically ≥ 98% | [3],[8] |
| Storage | Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. | Inert atmosphere, room temperature. | [3],[8] |
Spectroscopic Data
¹H-NMR data for 1-(cyclopropylcarbonyl)piperazine hydrochloride in DMSO-d6 (400 MHz) has been reported as follows:
-
δ 0.71-0.76 (m, 4H): Corresponds to the four protons on the cyclopropyl ring.
-
δ 1.96-2.03 (m, 1H): The single proton on the cyclopropyl ring attached to the carbonyl group.
-
δ 3.04-3.16 (m, 4H): The four protons on the piperazine ring adjacent to the secondary amine.
-
δ 3.69-4.08 (m, 4H): The four protons on the piperazine ring adjacent to the amide nitrogen.
-
δ 9.58 (s, 2H): The two exchangeable protons of the secondary amine hydrochloride.[5]
Synthesis Protocols
Several methods for the synthesis of 1-(cyclopropylcarbonyl)piperazine and its hydrochloride salt have been reported. Below are two common laboratory-scale protocols.
Protocol 1: Synthesis from Piperazine and Cyclopropanecarbonyl Chloride
This method involves the direct acylation of piperazine with cyclopropanecarbonyl chloride.
Caption: Workflow for the synthesis of 1-(cyclopropylcarbonyl)piperazine hydrochloride.
Step-by-Step Methodology:
-
Treat acetic acid (700 ml) with piperazine (50.00g, 0.581 mol) portionwise over 15 minutes with stirring under a nitrogen atmosphere.[10]
-
Warm the reaction mixture to 40°C and maintain this temperature until a complete solution is obtained.[10]
-
Add cyclopropanecarbonyl chloride (59.2 ml, 0.638 mol) over 15 minutes.[10]
-
Stir the reaction mixture at room temperature overnight.[10]
-
Filter the reaction mixture and distill the filtrate under reduced pressure until approximately 430 ml of distillates have been collected to yield the hydrochloride salt.[10]
Protocol 2: Deprotection of Boc-Protected Precursor
This protocol is suitable when starting from a Boc-protected piperazine derivative.
Step-by-Step Methodology:
-
To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL), slowly add a hydrochloric acid/methanol solution (15 mL, 3M) at 0 °C.[5]
-
After the addition, stir the reaction mixture at room temperature overnight.[5]
-
Upon completion of the reaction, remove the solvent by concentration under reduced pressure to afford cyclopropyl(piperazin-1-yl)methanone hydrochloride.[5]
Applications in Drug Development
1-(Cyclopropylcarbonyl)piperazine is a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[2] Its unique structure can enhance receptor binding and improve the pharmacological profiles of lead compounds.[2]
A prominent application of this compound is as a key intermediate in the synthesis of Olaparib , a PARP inhibitor used in cancer therapy.[1] It is also used in the synthesis of Esaprazole analogs, which have shown σ1 binding and neuroprotective properties in vitro.
The cyclopropyl group is a frequently appearing fragment in preclinical and clinical drug molecules, known for its ability to influence conformation and metabolic stability. The piperazine ring, as a common pharmacophore, often improves aqueous solubility and allows for further structural modifications.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place under an inert atmosphere.[3][8]
Conclusion
1-(Cyclopropylcarbonyl)piperazine and its hydrochloride salt are indispensable building blocks in modern medicinal chemistry. Their unique combination of a constrained cyclopropyl group and a versatile piperazine scaffold offers significant advantages in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of their properties and synthesis, empowering researchers to effectively utilize these compounds in their drug discovery endeavors.
References
-
The Growing Importance of Piperazine Derivatives: Focus on 1-(Cyclopropylcarbonyl)piperazine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)
-
1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem. [Link]
-
1-(Cyclopropylcarbonyl)Piperazine Hydrochloride 98.0% | PureSynth. [Link]
Sources
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- 6. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]
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